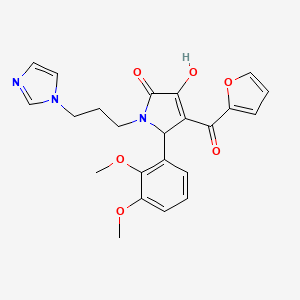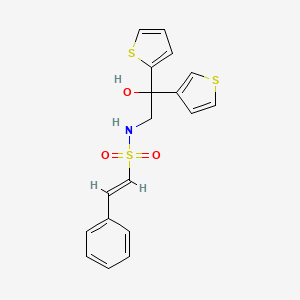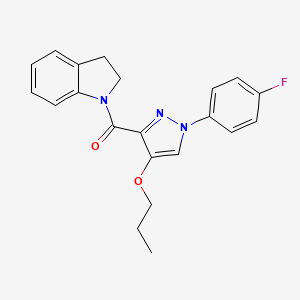![molecular formula C16H16ClFN2O2S2 B2948876 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034428-78-7](/img/structure/B2948876.png)
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule that contains several functional groups and rings . It has a tetrahydrothieno[3,2-c]pyridine core, which is a bicyclic structure containing a five-membered thieno ring fused with a six-membered pyridine ring. Attached to this core are a 3-chloro-4-fluorophenylsulfonyl group and an azetidin-3-yl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of various functional groups and rings in the molecule would contribute to its three-dimensional shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the sulfonyl group might be involved in substitution reactions, and the azetidin-3-yl group might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups, and its stability might be influenced by the strain in its rings .Applications De Recherche Scientifique
Nicotinic Acetylcholine Receptor Binding
Compounds structurally related to the queried molecule have been synthesized and evaluated for their binding properties to nicotinic acetylcholine receptors (nAChRs), showing promise for imaging central nAChRs with PET. For instance, derivatives of azetidine have been used to competitively displace binding ligands of nAChRs, indicating potential applications in brain imaging and neurological research (Doll et al., 1999).
Antimicrobial and Antifungal Activities
Azetidinone-based derivatives, including those with phenyl sulfonyl pyrazoline groups, have been synthesized and tested for their antimicrobial and antifungal activities. These studies suggest that similar compounds could be explored for their potential in developing new antimicrobial agents (Shah et al., 2014).
Polymer Electrolyte Membrane for Fuel Cells
Research into novel poly(aryl ether sulfone) copolymers containing pyridine and sulfone moieties for high-temperature fuel cell applications has been conducted. These materials exhibit excellent film-forming properties, mechanical integrity, and proton conductivity, indicating potential applications for compounds containing similar functional groups in energy technologies (Pefkianakis et al., 2005).
Antidepressant and Nootropic Agents
Compounds incorporating the azetidinone framework have been synthesized and evaluated for their antidepressant and nootropic activities, highlighting the therapeutic potential of such chemical structures in the development of central nervous system (CNS) active agents (Thomas et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2S2/c17-14-7-13(1-2-15(14)18)24(21,22)20-9-12(10-20)19-5-3-16-11(8-19)4-6-23-16/h1-2,4,6-7,12H,3,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECLJOJFESJRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2948795.png)
![Ethyl 2-[[5-[[2-(1-adamantyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2948796.png)
![3-ethyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2948800.png)

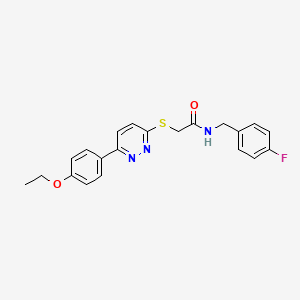

![6-chloro-2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2948804.png)
![8-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948805.png)
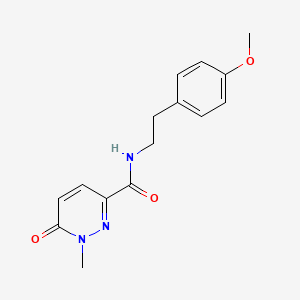
![2-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2948808.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B2948809.png)
